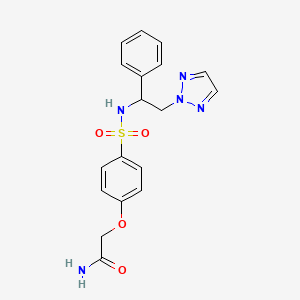
2-(4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
Triazoles have two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The specific structure of your compound would depend on the positions of the other functional groups.Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including N-alkylation and N-acylation. They can also act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific triazole compound would depend on its exact structure. In general, triazoles are stable compounds and many are soluble in polar solvents .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide”:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a variety of bacterial and fungal strains. The presence of the triazole ring is particularly important, as it is known to enhance antimicrobial properties . This makes the compound a promising candidate for developing new antibiotics and antifungal medications.
Anticancer Properties
Research has indicated that this compound exhibits selective cytotoxicity against certain cancer cell lines . The triazole moiety in the structure is believed to interfere with cancer cell proliferation, making it a potential candidate for anticancer drug development. Further studies are needed to fully understand its mechanism of action and optimize its efficacy.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, such as α-glycosidase . Enzyme inhibitors are crucial in treating various diseases, including diabetes and metabolic disorders. The inhibition of α-glycosidase, for example, can help manage blood sugar levels in diabetic patients.
Anti-inflammatory Effects
Preliminary research suggests that this compound may possess anti-inflammatory properties. The triazole ring and sulfonamide group are known to contribute to anti-inflammatory activity, potentially making this compound useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antiviral Applications
The compound’s structure suggests potential antiviral activity, particularly against viruses that rely on specific enzymes for replication. The triazole ring can interact with viral enzymes, inhibiting their function and preventing the virus from replicating . This application is particularly relevant in the context of emerging viral infections.
Antioxidant Activity
Studies have shown that compounds containing triazole rings can exhibit antioxidant properties . Antioxidants are essential in protecting cells from oxidative stress, which is linked to various chronic diseases, including neurodegenerative disorders and cardiovascular diseases. This compound could be explored as a potential antioxidant agent.
Drug Delivery Systems
The unique chemical structure of this compound makes it a suitable candidate for use in drug delivery systems. Its ability to form stable complexes with other molecules can be leveraged to deliver drugs more effectively to targeted sites in the body . This application is particularly important in improving the efficacy and reducing the side effects of various medications.
Agricultural Applications
In addition to its medical applications, this compound has potential uses in agriculture. Its antimicrobial properties can be utilized to develop new pesticides and fungicides, helping to protect crops from various pathogens . This can contribute to increased agricultural productivity and food security.
Mechanism of Action
The mechanism of action of a triazole compound would depend on its specific structure and the target it interacts with. For example, some triazole-containing drugs work by inhibiting the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[[1-phenyl-2-(triazol-2-yl)ethyl]sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c19-18(24)13-27-15-6-8-16(9-7-15)28(25,26)22-17(12-23-20-10-11-21-23)14-4-2-1-3-5-14/h1-11,17,22H,12-13H2,(H2,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJWDSSVINRVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)phenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine](/img/structure/B2512987.png)
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2512991.png)
![1-[(4-tert-butylphenyl)methyl]-3-[(3,4-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2512992.png)
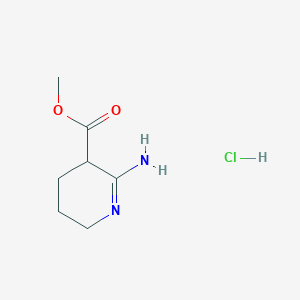
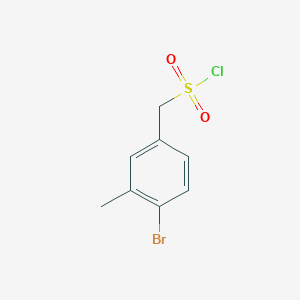
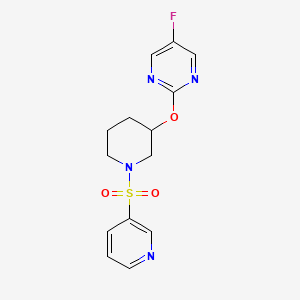
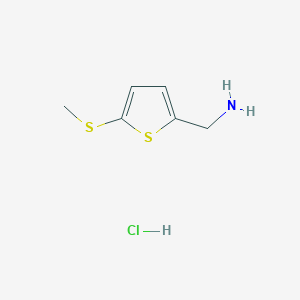
![6-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B2513001.png)
![[1,1'-Biphenyl]-4-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2513002.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2513004.png)
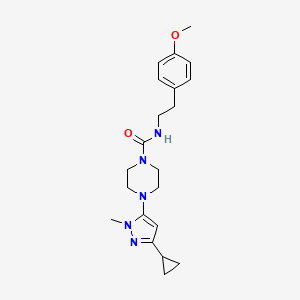
![5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2513007.png)
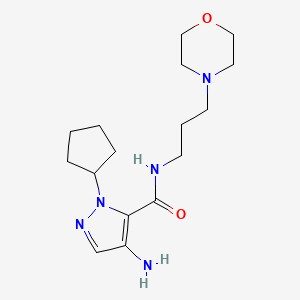
![1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2513010.png)